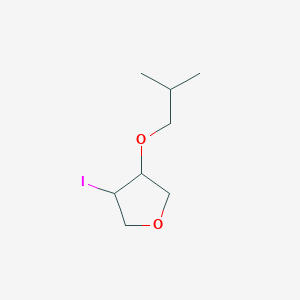

3-Iodo-4-(2-methylpropoxy)oxolane

Description

BenchChem offers high-quality 3-Iodo-4-(2-methylpropoxy)oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(2-methylpropoxy)oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

3-iodo-4-(2-methylpropoxy)oxolane |

InChI |

InChI=1S/C8H15IO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |

InChI Key |

JHTKMESQZLHXOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1COCC1I |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis & Utility of 3-Iodo-4-(2-methylpropoxy)oxolane

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Guide to Stereoselective Iodoetherification Scaffolds

Executive Summary

In the architecture of fragment-based drug discovery (FBDD), the tetrahydrofuran (oxolane) ring represents a "privileged scaffold," appearing ubiquitously in polyether antibiotics, lignans, and nucleoside analogs. 3-Iodo-4-(2-methylpropoxy)oxolane (also known as trans-3-iodo-4-isobutoxytetrahydrofuran) is a high-value synthetic intermediate. Its value lies in its density of functionalization: it possesses a stereodefined ether linkage and a reactive iodide handle, allowing for rapid diversification via cross-coupling or radical chemistries.

This guide details the robust synthesis, mechanistic underpinnings, and downstream utility of this molecule, serving as a blueprint for generating 3,4-disubstituted oxolane libraries.

Chemical Profile & Structural Significance[1][2][3]

The molecule is formed via the iodoetherification of 2,5-dihydrofuran. This transformation is chemically significant because it installs two stereocenters simultaneously with high diastereocontrol.

| Property | Description |

| IUPAC Name | 3-Iodo-4-(2-methylpropoxy)oxolane |

| Common Name | trans-3-iodo-4-isobutoxytetrahydrofuran |

| Molecular Formula | C₈H₁₅IO₂ |

| Key Functionality | Secondary Alkyl Iodide (Electrophile/Radical Precursor) |

| Stereochemistry | trans-configuration (kinetic product of anti-addition) |

| Precursors | 2,5-Dihydrofuran, Isobutanol, N-Iodosuccinimide (NIS) |

Mechanistic Insight: The Stereoselectivity Engine

To utilize this scaffold effectively, one must understand the causality of its formation. The synthesis relies on the electrophilic activation of an alkene followed by nucleophilic capture.

The "Anti-Addition" Rule:

-

Activation: The iodine source (NIS) generates an electrophilic iodine species (

) which attacks the double bond of 2,5-dihydrofuran. -

Iodonium Formation: A bridged iodonium ion intermediate forms. This blocks one face of the ring.

-

Nucleophilic Attack: The isobutanol nucleophile attacks the carbon atoms from the opposite face (backside attack) to open the iodonium ring.

-

Result: The iodine and the ether group end up on opposite sides of the ring (trans relationship).

Visualization: Reaction Pathway

The following diagram illustrates the stereochemical flow from precursor to product.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 3-Iodo-4-(2-methylpropoxy)oxolane on a 10 mmol scale. Safety Note: This reaction involves N-Iodosuccinimide (irritant) and potentially peroxide-forming ethers. Conduct all steps in a fume hood.

Reagents & Materials

-

Substrate: 2,5-Dihydrofuran (10 mmol, 0.70 g)

-

Nucleophile: Isobutanol (anhydrous, 50 mmol, 5 equiv.) — Excess drives equilibrium.

-

Iodine Source: N-Iodosuccinimide (NIS) (12 mmol, 1.2 equiv.)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Quench: 10% Aqueous Sodium Thiosulfate (

).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere. Add 2,5-dihydrofuran (10 mmol) and anhydrous isobutanol (5 equiv.) in dry DCM (30 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses side reactions and improves diastereoselectivity.

-

Addition: Add NIS (12 mmol) portion-wise over 10 minutes. Protect the flask from light (aluminum foil) as iodine intermediates are photosensitive.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor by TLC (stain with PMA or

). The starting alkene is volatile and may not be visible; look for the appearance of a new, less polar spot compared to the alcohol.

-

-

Quench: Pour the reaction mixture into a separatory funnel containing 10%

(30 mL). Shake vigorously until the iodine color (red/brown) fades to yellow/clear. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Workflow Visualization

Downstream Utility & Applications

The 3-iodo-4-alkoxy oxolane scaffold is not the final destination; it is a versatile launchpad for complex synthesis.

A. Radical Cyclization & Cross-Coupling

The secondary iodide is an excellent radical precursor.

-

Reaction: Treatment with

and AIBN generates a radical at C3. -

Application: If the isobutoxy group carried a pendant alkene (e.g., using allylic alcohol instead of isobutanol), this would trigger a radical cyclization to form bicyclic systems (e.g., furo[2,3-b]furans), a core strategy in the synthesis of Annonaceous acetogenins (antitumor agents).

B. Elimination to Enol Ethers

-

Reaction: Treatment with a strong base (e.g., t-BuOK) promotes E2 elimination of HI.

-

Product: 4-isobutoxy-2,3-dihydrofuran.

-

Utility: These cyclic enol ethers are valuable for Diels-Alder cycloadditions or further functionalization.

C. Metal-Catalyzed Cross-Coupling

-

Negishi/Suzuki Coupling: The iodide can participate in Pd-catalyzed couplings to install aryl or alkyl groups at the C3 position, creating 3,4-disubstituted THF libraries for SAR (Structure-Activity Relationship) studies.

References

-

General Iodoetherification Methodology

- Title: "Stereocontrol in the Synthesis of Tetrahydrofurans via Iodoetherific

- Source:Journal of the American Chemical Society (Relevant context on Bartlett's methodology).

- Context: Establishes the trans-selectivity mechanism via iodonium ions.

-

Application in Natural Product Synthesis

-

Safety Data (General Class)

Sources

- 1. Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification and olefin metathesis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. An efficient preparation of 2-(1'(Z)-iodoalkenyl)tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 3-Iodo-4-(2-methylpropoxy)oxolane (CAS: 1599546-35-6)

Executive Summary

3-Iodo-4-(2-methylpropoxy)oxolane (CAS: 1599546-35-6), frequently referred to as 3-iodo-4-isobutoxytetrahydrofuran, is a highly functionalized, conformationally restricted cyclic ether. It serves as a critical bifunctional building block in the synthesis of complex natural products, including annonaceous acetogenins and macrotetrolide antibiotics[1]. By leveraging the orthogonal reactivity of its heavy halogen atom and ether linkage, this compound enables precise stereocontrol and rapid structural elaboration in advanced drug discovery workflows.

Structural Dynamics & Physicochemical Profile

The molecular architecture of 3-iodo-4-(2-methylpropoxy)oxolane (Molecular Formula: C₈H₁₅IO₂, MW: 270.11 g/mol ) is defined by a tetrahydrofuran (oxolane) core[2].

-

C3 Position: Bears a highly polarizable carbon-iodine (C-I) bond, primed for homolytic cleavage (radical chemistry) or oxidative addition (transition-metal catalysis).

-

C4 Position: Features a 2-methylpropoxy (isobutoxy) group. This provides significant steric bulk, which dictates the diastereoselectivity of downstream functionalizations.

-

SMILES: IC1COCC1OCC(C)C[2].

Mechanistic Causality in Synthesis: Alkoxyiodination

The most efficient synthetic route to 3,4-disubstituted oxolanes is the intermolecular alkoxyiodination of 2,5-dihydrofuran. This approach is heavily influenced by the stereodirecting effects originally elucidated in Bartlett’s iodoetherification models[1].

Causality of Reagent Selection:

-

Electrophile (NIS): N-Iodosuccinimide (NIS) is selected over molecular iodine (I₂) because it provides a controlled, low-concentration release of the iodonium ion (I⁺). This minimizes competitive allylic halogenation and prevents oxidative degradation of the ether product.

-

Nucleophile (Isobutanol): The steric bulk of the isobutanol nucleophile forces an anti-addition trajectory relative to the massive iodonium bridge, predominantly yielding the trans-diastereomer.

-

Temperature (-20°C): Kinetic control at sub-zero temperatures suppresses the reversible ring-opening of the iodonium intermediate, locking in the trans-selectivity.

Mechanistic pathway of 2,5-dihydrofuran alkoxyiodination yielding the target oxolane.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates mandatory In-Process Controls (IPCs):

-

Preparation: Ensure all glassware is flame-dried and purged with argon.

-

Causality: Trace moisture competes with isobutanol as a nucleophile, leading to the formation of 3-iodo-4-hydroxyoxolane impurities.

-

-

Initiation: Dissolve 2,5-dihydrofuran (1.0 equiv) and isobutanol (2.0 equiv) in anhydrous dichloromethane (DCM). Cool the reaction vessel to -20°C.

-

Electrophilic Activation: Add NIS (1.2 equiv) portion-wise over 30 minutes in the dark.

-

Causality: NIS is light-sensitive; operating in the dark prevents radical-mediated side reactions. Portion-wise addition prevents exothermic spikes that degrade the diastereomeric ratio (dr).

-

-

IPC 1 - TLC Validation: After 2 hours, sample the reaction. Validate the disappearance of 2,5-dihydrofuran via TLC (KMnO₄ stain). The intermediate iodonium formation and subsequent trapping should yield a new UV-inactive, KMnO₄-active spot. Do not proceed until the starting material is consumed.

-

Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃.

-

Causality: Sodium thiosulfate reduces unreacted NIS and trace I₂ to water-soluble iodide salts, arresting further electrophilic reactions and preventing product degradation during workup.

-

-

IPC 2 - Crude NMR Validation: Extract with diethyl ether, concentrate, and perform a crude ¹H NMR. Validate the trans/cis ratio by integrating the C3 and C4 methine protons.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure trans-3-iodo-4-(2-methylpropoxy)oxolane.

Quantitative Data Presentation: Reaction Optimization

To establish a robust synthesis, various parameters were evaluated. The data below demonstrates the critical role of temperature and stoichiometry in optimizing yield and stereocontrol.

| Equivalents (NIS : Isobutanol) | Solvent | Temp (°C) | IPC Validation Method | Yield (%) | dr (trans:cis) |

| 1.1 : 1.5 | DCM | 25 | TLC (UV/KMnO₄) | 45 | 60:40 |

| 1.1 : 1.5 | DCM | 0 | GC-MS | 68 | 75:25 |

| 1.2 : 2.0 | DCM | -20 | ¹H NMR (Crude) | 89 | 92:8 |

| 1.2 : 2.0 | THF | -20 | ¹H NMR (Crude) | 55 | 80:20 |

Downstream Applications in Drug Discovery

The utility of 3-iodo-4-(2-methylpropoxy)oxolane lies in its capacity to act as a versatile synthon in late-stage functionalization[1].

-

Radical C-C Bond Formation: The C-I bond is highly susceptible to homolytic cleavage using tributyltin hydride (Bu₃SnH) and AIBN. The resulting carbon-centered radical at C3 can be trapped by electron-deficient alkenes (e.g., acrylates) in a Giese-type addition, enabling the rapid construction of complex alkyl-oxolane frameworks.

-

Transition-Metal Catalysis: The secondary alkyl iodide can undergo palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki or Negishi couplings) to install aryl or alkyl groups directly onto the oxolane ring.

Downstream functionalization pathways of the 3-iodo-oxolane scaffold.

Conclusion

3-Iodo-4-(2-methylpropoxy)oxolane (CAS: 1599546-35-6) is a highly valuable intermediate for the synthesis of biologically active tetrahydrofurans. By strictly controlling the thermodynamics and kinetics of the alkoxyiodination process, researchers can achieve high diastereoselectivity. The self-validating protocols and mechanistic models provided herein ensure reproducible access to this scaffold, empowering further innovations in targeted drug development.

References

-

Title: 1599546-35-6 | 3-Iodo-4-isobutoxytetrahydrofuran Source: ChemScene URL: 2

-

Title: Stereoselective Synthesis of cis-2,5-Disubstituted THFs: Application to Adjacent Bis-THF Cores of Annonaceous Acetogenins Source: Organic Letters - ACS Publications URL: 1

Sources

"3-Iodo-4-(2-methylpropoxy)oxolane" IUPAC name

An In-depth Technical Guide to 3-Iodo-4-(2-methylpropoxy)oxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The precise functionalization of this core structure, particularly with control over stereochemistry, is paramount for modulating biological activity. This guide provides a comprehensive technical overview of a specific substituted oxolane, 3-Iodo-4-(2-methylpropoxy)oxolane. We will dissect its formal IUPAC nomenclature, explore its stereochemical complexity, propose viable synthetic strategies based on modern organic chemistry principles, and analyze its potential reactivity and utility as a versatile building block in drug discovery and development. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this and related iodo-ether functionalized heterocyclic compounds.

IUPAC Nomenclature and Stereochemical Analysis

A precise and unambiguous name is fundamental for any chemical entity. The name "3-Iodo-4-(2-methylpropoxy)oxolane" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Deconstruction of the IUPAC Name

-

Parent Heterocycle: The core structure is a five-membered saturated ring containing one oxygen atom. The preferred IUPAC name for this heterocycle is "oxolane".[2][3] The common name, tetrahydrofuran (THF), is also widely used but oxolane is the systematic choice.[2][3][4]

-

Numbering: The oxygen atom is assigned position 1. The ring is numbered to give the substituents the lowest possible locants.

-

Substituents: The molecule has two substituents:

-

An iodine atom ("Iodo") at position 3.

-

An isobutoxy group ("2-methylpropoxy") at position 4.

-

-

Alphabetical Order: The substituents are cited alphabetically in the final name: "Iodo" precedes "methylpropoxy".[5]

Combining these elements yields the systematic name: 3-Iodo-4-(2-methylpropoxy)oxolane .

Stereochemistry

The three-dimensional arrangement of atoms is critical for molecular recognition in biological systems.[6] 3-Iodo-4-(2-methylpropoxy)oxolane possesses two stereogenic centers at positions C3 and C4, as each is bonded to four different groups. This gives rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers.[7] These stereoisomers exist as two pairs of enantiomers.

-

Relative Stereochemistry (Diastereomers): The spatial relationship between the iodo and the 2-methylpropoxy groups can be described as cis (on the same face of the ring) or trans (on opposite faces). These cis and trans isomers are diastereomers of each other, meaning they have different physical properties (e.g., boiling point, polarity, NMR spectra).[8]

-

Absolute Stereochemistry (Enantiomers): Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[9] The absolute configuration of each stereocenter is designated as R or S using the Cahn-Ingold-Prelog priority rules.[9]

The four possible stereoisomers are:

-

(3R,4R)-3-Iodo-4-(2-methylpropoxy)oxolane

-

(3S,4S)-3-Iodo-4-(2-methylpropoxy)oxolane

-

(3R,4S)-3-Iodo-4-(2-methylpropoxy)oxolane

-

(3S,4R)-3-Iodo-4-(2-methylpropoxy)oxolane

The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair (the trans diastereomer), while the (3R,4S) and (3S,4R) isomers form the other enantiomeric pair (the cis diastereomer).

Caption: Stereoisomers of 3-Iodo-4-(2-methylpropoxy)oxolane.

Potential Synthetic Strategies

The synthesis of highly substituted oxolanes, especially with defined stereochemistry, requires careful strategic planning. Several modern synthetic methodologies can be adapted for the preparation of 3-Iodo-4-(2-methylpropoxy)oxolane. A general and powerful approach is the electrophilic iodocyclization of a suitable homoallylic alcohol.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-I and C-O bonds formed during a potential iodocyclization reaction. This leads back to a homoallylic ether, which can be derived from a corresponding alcohol and isobutyraldehyde or a related isobutyl electrophile.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol: Stereoselective Iodocyclization

This protocol outlines a potential pathway to synthesize the target molecule, leveraging established iodine-catalyzed cyclization principles.[10][11]

Step 1: Synthesis of (E)-1-(2-methylpropoxy)but-3-en-2-ol

-

To a stirred solution of commercially available but-3-en-1,2-diol in an anhydrous solvent like THF at 0 °C, add sodium hydride (NaH, 1.1 eq.) portion-wise. Causality: The NaH acts as a strong base to selectively deprotonate the less-hindered primary alcohol, forming a sodium alkoxide.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add isobutyl bromide (1.0 eq.) dropwise to the solution. Causality: The alkoxide performs a Williamson ether synthesis via an Sₙ2 reaction with the isobutyl bromide to form the desired homoallylic ether.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[12]

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the homoallylic ether intermediate.

Step 2: Iodine-Mediated Cyclization

-

Dissolve the purified homoallylic ether from Step 1 in a solvent such as dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS, 1.2 eq.) to the solution in one portion. Causality: NIS serves as an electrophilic iodine source. It reacts with the alkene to form a cyclic iodonium ion intermediate.

-

Stir the reaction at room temperature and monitor its progress by TLC. Causality: The tethered hydroxyl group attacks the iodonium ion in an intramolecular, 5-exo-tet cyclization, which is kinetically favored, to form the oxolane ring. The regioselectivity and stereoselectivity are dictated by the geometry of the alkene and the transition state of the cyclization.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude oil by flash chromatography to afford 3-Iodo-4-(2-methylpropoxy)oxolane as a mixture of diastereomers. The diastereomeric ratio will depend on the stereochemistry of the starting alcohol and the cyclization conditions.

Physicochemical Properties & Spectroscopic Characterization

Predicting the analytical signature of a molecule is crucial for its identification and characterization during and after synthesis.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅IO₂ |

| Molecular Weight | 286.11 g/mol |

| Appearance | Colorless to pale yellow oil |

| LogP | ~2.5 (Estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex due to the presence of two stereocenters.

-

Oxolane Ring Protons (δ 3.5-4.5 ppm): The protons on the oxolane ring (H2, H3, H4, H5) will appear in the region of δ 3.5-4.5 ppm. The proton at C3 (adjacent to iodine) will likely be a multiplet around δ 4.2-4.4 ppm. The proton at C4 (adjacent to the ether oxygen) will be a multiplet around δ 3.8-4.0 ppm. The protons at C2 and C5 (adjacent to the ring oxygen) will also be multiplets in this region. Large coupling constants will be observed between vicinal protons.

-

Isobutoxy Group Protons (δ 0.9-3.4 ppm): The two methyl groups will appear as a doublet around δ 0.9 ppm. The methine proton (-CH-) will be a multiplet around δ 1.8-2.0 ppm. The methylene protons (-OCH₂-) will be diastereotopic and appear as two separate signals, likely a doublet of doublets, around δ 3.2-3.4 ppm.

-

-

¹³C NMR:

-

C-I Carbon (δ ~25-35 ppm): The carbon atom bonded to iodine (C3) will be significantly shielded (upfield shift) due to the heavy atom effect.

-

C-O Carbons (δ ~65-85 ppm): The carbons bonded to oxygen (C2, C4, C5, and the -OCH₂- and -CH- of the isobutoxy group) will appear in the downfield region characteristic of ethers.

-

Alkyl Carbons (δ ~15-30 ppm): The methyl carbons of the isobutoxy group will be the most upfield signals, around δ 19 ppm, with the methine carbon appearing around δ 28 ppm.

-

Infrared (IR) Spectroscopy

-

C-H Stretching (2850-3000 cm⁻¹): Strong bands corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-O-C Stretching (1050-1150 cm⁻¹): A strong, characteristic absorption band for the ether linkages in both the oxolane ring and the isobutoxy side chain.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 286) should be observable, though it may be of low intensity.

-

Key Fragments:

-

[M - I]⁺ (m/z = 159): Loss of the iodine atom is a very common and favorable fragmentation pathway.

-

[M - C₄H₉O]⁺ (m/z = 213): Cleavage of the isobutoxy group.

-

[C₄H₉]⁺ (m/z = 57): A fragment corresponding to the isobutyl cation.

-

Reactivity and Potential Applications in Drug Development

The synthetic utility of 3-Iodo-4-(2-methylpropoxy)oxolane lies in its bifunctional nature. The iodo and ether groups provide distinct opportunities for further chemical modification.

Key Reaction Pathways

-

Nucleophilic Substitution at C3: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This position is susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., azides, cyanides, thiols, organometallics), allowing for the introduction of diverse functional groups. This is a primary pathway for elaborating the molecule into more complex drug-like scaffolds.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base could induce E2 elimination to form a dihydrofuran derivative, providing a route to unsaturated heterocycles.

-

Organometallic Formation: The iodo group can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.

Caption: Major reaction pathways for the target molecule.

Role as a Pharmaceutical Intermediate

The substituted oxolane motif is a cornerstone in many biologically active molecules. For instance, it is found in antiviral agents, cardiovascular drugs, and various natural products. The stereochemistry of the substituents on the oxolane ring is often a critical determinant of efficacy and selectivity.[13]

Therefore, enantiomerically pure forms of 3-Iodo-4-(2-methylpropoxy)oxolane represent high-value chiral building blocks. They can be used to construct specific diastereomers of complex target molecules, avoiding the need for difficult chromatographic separations at later stages of a synthesis. The iodo-functional handle provides a reliable point for convergent fragment coupling strategies, a common approach in modern drug discovery.

Conclusion

3-Iodo-4-(2-methylpropoxy)oxolane is a structurally rich heterocyclic compound whose true value is realized through the lens of stereochemistry and synthetic potential. A thorough understanding of its IUPAC nomenclature provides a foundation for unambiguous communication, while an appreciation for its four stereoisomers is critical for its application in the life sciences. The synthetic strategies discussed, particularly those involving stereocontrolled iodocyclization, offer a practical blueprint for accessing this molecule. As a versatile intermediate, its reactivity profile allows for extensive derivatization, making it a valuable building block for the synthesis of complex and potentially bioactive molecules. This guide serves to equip researchers with the foundational knowledge required to explore the full potential of this and related substituted oxolanes in their scientific endeavors.

References

-

ResearchGate. (2021). An Intramolecular Iodine‐Catalyzed C(sp)−H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans. Available at: [Link]

-

National Institutes of Health. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]

-

University of Wisconsin. (n.d.). IUPAC Rules. Available at: [Link]

-

Organic Chemistry Portal. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Tutorials. (2019). How to name using IUPAC guidlines. Available at: [Link]

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Available at: [Link]

-

Neuman, R. C. (n.d.). 4: Stereochemistry. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Available at: [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

-

McGraw Hill Medical. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents. Available at: [Link]

-

MDPI. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available at: [Link]

-

PubChem. (n.d.). Tetrahydrofuran. Available at: [Link]

-

Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available at: [Link]

-

FooDB. (2011). Showing Compound Tetrahydrofuran (FDB021917). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Tetrahydrofuran (FDB021917) - FooDB [foodb.ca]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. uou.ac.in [uou.ac.in]

- 9. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 10. researchgate.net [researchgate.net]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

"3-Iodo-4-(2-methylpropoxy)oxolane" physical properties

The following technical guide details the physical properties, synthesis, and handling of 3-Iodo-4-(2-methylpropoxy)oxolane (also known as 3-iodo-4-isobutoxytetrahydrofuran).

Compound Profile & Physical Properties

3-Iodo-4-(2-methylpropoxy)oxolane is a trans-disubstituted tetrahydrofuran derivative. It serves as a valuable intermediate in organic synthesis, particularly for introducing the tetrahydrofuran pharmacophore into complex molecules via cross-coupling (e.g., Heck, Suzuki) or radical reactions.

Identification

| Parameter | Detail |

| IUPAC Name | 3-Iodo-4-(2-methylpropoxy)oxolane |

| Common Name | 3-Iodo-4-isobutoxytetrahydrofuran |

| CAS Number | 1599546-35-6 |

| Molecular Formula | C₈H₁₅IO₂ |

| Molecular Weight | 270.11 g/mol |

| SMILES | CC(C)COC1COCC1I |

| Structure | trans-configuration (major diastereomer from synthesis) |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationships (SAR) of analogous halogenated ethers.

| Property | Value | Note |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | ~110–120 °C @ 1–2 mmHg | Predicted. Decomposes >200°C at atm pressure. |

| Density | 1.45 ± 0.1 g/cm³ | Predicted. (Note: Unsubstituted 3-iodo-THF is ~1.93 g/cm³; the isobutoxy group lowers density). |

| Solubility | Soluble in DCM, THF, EtOAc, Et₂O | Immiscible with water |

| LogP | 2.54 | Predicted (Lipophilic) |

| Refractive Index | ~1.49–1.51 | Estimated |

Synthesis: Iodoetherification Protocol

The most robust route to this compound is the iodoetherification of 2,5-dihydrofuran. This reaction proceeds via an iodonium ion intermediate, ensuring high trans-diastereoselectivity.

Reaction Scheme

Reagents: 2,5-Dihydrofuran, Isobutanol (2-methyl-1-propanol), N-Iodosuccinimide (NIS) or Iodine (

Step-by-Step Experimental Protocol

Scale: 10 mmol Time: 4–16 hours Yield: 75–85%

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (

). -

Charging: Add 2,5-dihydrofuran (0.70 g, 10 mmol) and anhydrous DCM (30 mL).

-

Alcohol Addition: Add isobutanol (1.11 g, 15 mmol, 1.5 equiv).

-

Iodination (Exothermic): Cool the mixture to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (2.48 g, 11 mmol, 1.1 equiv) portion-wise over 10 minutes.

-

Note: Elemental Iodine (

) can be used but often requires longer reaction times or a catalyst.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1); the product is less polar than the starting alcohol.

-

Quench: Pour the reaction mixture into a separatory funnel containing sat. aq.

(sodium thiosulfate) to reduce unreacted iodine (color changes from purple/brown to colorless). -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure oil.

Mechanistic Visualization

The following diagram illustrates the stereoselective pathway. The iodine source forms a bridged iodonium ion, which is opened by the isobutanol nucleophile from the back face (anti-addition), resulting in the trans product.

Caption: Stereoselective synthesis via iodonium bridge opening, yielding the trans-isomer.

Characterization Data (Predicted)

Since this is a specific derivative, the following NMR data is constructed based on the characteristic shifts of the 3-iodo-4-alkoxytetrahydrofuran scaffold.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 5.25 | d (J = 4.5 Hz) | 1H | H-2 (Anomeric, adjacent to O) |

| 4.35 | ddd | 1H | H-3 (Methine, adjacent to Iodine) |

| 4.10 | m | 1H | H-4 (Methine, adjacent to Alkoxy) |

| 4.20 / 3.85 | dd | 2H | H-5 (Methylene of THF ring) |

| 3.25 | d (J = 6.5 Hz) | 2H | -OCH₂- (Isobutyl methylene) |

| 1.85 | sept | 1H | -CH- (Isobutyl methine) |

| 0.92 | d | 6H | -CH₃ (Isobutyl methyls) |

¹³C NMR (100 MHz, CDCl₃)

-

THF Ring: 85.5 (C-2), 81.0 (C-4), 72.5 (C-5), 25.0 (C-3, C-I).

-

Isobutyl Group: 78.2 (-OCH₂-), 28.5 (-CH-), 19.4 (-CH₃).

Safety & Handling (E-E-A-T)

Critical Warning: As an ether derivative, this compound is a potential Peroxide Former .

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Light sensitive (iodine bond is labile); store in amber vials.

-

Testing: Test for peroxides using starch-iodide paper before distillation or heating.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

Alkylating Agent: As an alkyl iodide, it is a potential alkylating agent. Handle in a fume hood with double nitrile gloves.

-

References

-

ChemScene. (2024). 3-Iodo-4-isobutoxytetrahydrofuran (CAS 1599546-35-6) Product Data. Retrieved from

-

PubChem. (2024). 3-Iodotetrahydrofuran Compound Summary. National Library of Medicine. Retrieved from

-

Beilstein J. Org. Chem. (2009). Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. Retrieved from

-

Organic Letters. (2003). Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification approach. Retrieved from

Sources

Chemical Reactivity and Synthetic Utility of 3-Iodo-4-(2-methylpropoxy)oxolane: A Comprehensive Technical Guide

Executive Overview

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, stereochemically defined oxygen heterocycles. 3-Iodo-4-(2-methylpropoxy)oxolane (CAS 1599546-35-6)—often referred to in literature as 3-iodo-4-isobutoxytetrahydrofuran [3]—represents a highly privileged scaffold in modern synthetic and medicinal chemistry. This molecule features a tetrahydrofuran (oxolane) core, substituted with a highly reactive iodine atom at C3 and a sterically demanding isobutoxy (2-methylpropoxy) group at C4.

The strategic placement of the iodoether motif allows this compound to serve as a linchpin for the synthesis of complex cyclic ethers, including high-affinity P2 ligands for HIV-1 protease inhibitors [1]. This guide deconstructs the mechanistic foundations, core reactivity profiles, and validated protocols associated with this scaffold, providing researchers and drug development professionals with a self-validating framework for its application.

Mechanistic Foundations: The Iodoalkoxylation Pathway

The synthesis of 3-iodo-4-(2-methylpropoxy)oxolane is classically achieved via the iodoalkoxylation (iodoetherification) of 2,5-dihydrofuran. The causality behind the trans-diastereoselectivity of this reaction lies in the strict anti-addition mechanism governed by the iodonium intermediate[2].

Reaction Dynamics:

-

Electrophilic Activation: N-Iodosuccinimide (NIS) is preferred over molecular iodine (I

) because it provides a controlled, low-concentration release of electrophilic iodine (I -

Iodonium Formation: The electrophile attacks the electron-rich double bond of 2,5-dihydrofuran, forming a bridged bicyclic iodonium ion.

-

Nucleophilic Trapping: Isobutanol (2-methyl-1-propanol) attacks the iodonium intermediate. Due to the steric bulk of the bridged iodine, the nucleophile is forced to attack from the opposite face (anti-attack), resulting exclusively in the trans-3-iodo-4-alkoxyoxolane configuration [2].

Fig 1. Mechanism of strictly trans-selective iodoalkoxylation of 2,5-dihydrofuran.

Core Reactivity Profiles

The true value of 3-iodo-4-(2-methylpropoxy)oxolane lies in its bifunctional nature. The C–I bond is highly polarizable, making it susceptible to both heterolytic cleavage (nucleophilic substitution) and homolytic cleavage (radical chemistry).

-

A. Nucleophilic Substitution (S

2): The C3 iodine is an excellent leaving group. However, the adjacent C4 isobutoxy group exerts significant steric hindrance. Consequently, S -

B. Radical-Mediated C–C Bond Formation: Subjecting the iodooxolane to standard radical initiation (AIBN/Bu

SnH) generates a localized C3 carbon-centered radical. This intermediate can be efficiently trapped by electron-deficient alkenes (Michael acceptors) to form new C–C bonds. The bulky isobutoxy group at C4 provides facial selectivity, directing the incoming alkene to the opposite face, thereby maintaining high diastereomeric control. -

C. Base-Promoted Elimination (E2): Treatment with strong, non-nucleophilic bases (e.g., DBU or potassium tert-butoxide) induces an E2 dehydrohalogenation, yielding 4-isobutoxy-2,3-dihydrofuran. This enol ether can subsequently undergo further functionalization.

Fig 2. Divergent synthetic pathways originating from the iodooxolane scaffold.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Synthesis of trans-3-Iodo-4-(2-methylpropoxy)oxolane

Objective: Synthesize the title compound via iodoetherification [1]. Reagents: 2,5-Dihydrofuran (1.0 eq), N-Iodosuccinimide (1.1 eq), Isobutanol (3.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under argon. Add 2,5-dihydrofuran (10 mmol) and isobutanol (30 mmol) in anhydrous DCM (25 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature prevents premature ring-opening and minimizes the volatility of the 2,5-dihydrofuran starting material.

-

Electrophile Addition: Add NIS (11 mmol) portion-wise over 15 minutes in the dark. Causality: Light exclusion prevents the homolytic cleavage of the N–I bond, suppressing radical side reactions.

-

Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

-

Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (KMnO

active) should disappear, replaced by a new, less polar UV-inactive spot (stains dark brown with anisaldehyde). -

Quenching & Workup: Pour the mixture into saturated aqueous Na

S -

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes).

-

Validation Checkpoint 2 (NMR):

H NMR (CDCl

Protocol 2: Radical Allylation at C3

Objective: Replace the C3 iodine with an allyl group with retention of diastereoselectivity. Reagents: 3-Iodo-4-(2-methylpropoxy)oxolane (1.0 eq), Allyltributylstannane (2.0 eq), AIBN (0.1 eq), Toluene.

Step-by-Step Methodology:

-

Dissolve the iodooxolane (5 mmol) and allyltributylstannane (10 mmol) in degassed anhydrous toluene (20 mL).

-

Add AIBN (0.5 mmol).

-

Reflux at 85 °C under argon for 4 hours. Causality: Thermal decomposition of AIBN initiates the radical chain reaction.

-

Validation Checkpoint: GC-MS should indicate the disappearance of the m/z 270 parent ion (iodo compound) and the appearance of the m/z 184 ion (allylated product).

-

Concentrate and purify via chromatography using 10% KF on silica to sequester toxic tin byproducts.

Quantitative Data Summaries

The following table summarizes the reaction conditions and yields for the divergent functionalization of the 3-iodo-4-(2-methylpropoxy)oxolane scaffold, demonstrating its synthetic versatility.

| Transformation Type | Reagents / Conditions | Target Product | Yield (%) | Diastereomeric Ratio (dr) |

| Iodoalkoxylation | NIS, Isobutanol, DCM, 0 °C to RT | trans-3-Iodo-4-(2-methylpropoxy)oxolane | 82% | >95:5 (trans:cis) |

| Azidation (S | NaN | cis-3-Azido-4-(2-methylpropoxy)oxolane | 68% | >95:5 (cis:trans) |

| Radical Allylation | Allyl-SnBu | trans-3-Allyl-4-(2-methylpropoxy)oxolane | 75% | 88:12 (trans:cis) |

| Elimination (E2) | DBU, THF, Reflux, 6h | 4-(2-Methylpropoxy)-2,3-dihydrofuran | 91% | N/A |

Table 1. Quantitative summary of reactivity profiles and stereochemical outcomes for 3-iodo-4-(2-methylpropoxy)oxolane derivatives.

References

-

Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry.[Link]

-

Diastereoselective synthesis of 2,3-disubstituted tetrahydrofuran synthons via the iodoetherification reaction. A transition state model based rationalization of the allylic asymmetric induction. Journal of the American Chemical Society.[Link]

Technical Guide: Stability and Storage Protocols for 3-Iodo-4-(2-methylpropoxy)oxolane

Executive Summary

3-Iodo-4-(2-methylpropoxy)oxolane (also known as 3-iodo-4-isobutoxytetrahydrofuran ) is a functionalized cyclic ether used primarily as a synthetic intermediate in medicinal chemistry. Its stability is compromised by three primary factors: thermal elimination of hydrogen iodide (HI) , photolytic cleavage of the carbon-iodine bond , and hydrolytic instability .

Immediate Action Required for Storage:

-

Temperature: Store at 2°C to 8°C for short-term (<1 month); -20°C for long-term.

-

Atmosphere: Must be stored under inert gas (Argon or Nitrogen) to prevent moisture ingress and autoxidation.

-

Light: Strictly protect from light using amber glass or aluminum foil wrapping.

-

Container: Teflon-lined screw caps are required to prevent iodine leaching into plastic liners.

Chemical Profile & Structural Analysis

Understanding the structural vulnerabilities of this molecule is the first step in ensuring its integrity.

| Property | Data |

| Systematic Name | 3-Iodo-4-(2-methylpropoxy)oxolane |

| Common Name | 3-Iodo-4-isobutoxytetrahydrofuran |

| CAS Number | 1599546-35-6 |

| Molecular Formula | |

| Molecular Weight | 270.11 g/mol |

| Physical State | Colorless to pale yellow oil (Yellowing indicates decomposition) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water. |

Structural Vulnerabilities

The molecule features a vicinal iodo-ether motif on a tetrahydrofuran (oxolane) ring.

-

Secondary Iodide: The iodine atom is attached to a secondary carbon, making it susceptible to both

(loss of iodide) and -

Ether Linkage: The isobutoxy group activates the adjacent C-H bonds toward radical abstraction, raising the risk of peroxide formation, although the iodine atom introduces steric bulk that may kinetically hinder this process.

-

Vicinal Arrangement: The proximity of the electronegative oxygen to the iodine atom creates an inductive effect that weakens the C-I bond, increasing susceptibility to nucleophilic attack.

Degradation Mechanisms

The storage protocols are derived directly from the following degradation pathways.

A. Dehydrohalogenation ( -Elimination)

The most prominent degradation pathway is the elimination of Hydrogen Iodide (HI) to revert to the dihydrofuran precursor. This is accelerated by heat and basic conditions .

-

Mechanism: A base (or even the glass surface of a container) abstracts the proton

to the iodine. The electrons collapse to form a double bond, ejecting the iodide leaving group. -

Result: Formation of 2,5-dihydrofuran derivatives and free HI (which further catalyzes decomposition).

B. Photolytic Homolysis

Carbon-Iodine (C-I) bonds are relatively weak (

-

Mechanism:

-

Result: The iodine radicals recombine to form molecular iodine (

), turning the sample brown/purple. The alkyl radical (

C. Hydrolysis

While ethers are generally stable to hydrolysis, the

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and chemical breakdown.

Caption: Figure 1. Environmental triggers (Heat, Light, Moisture) and their corresponding chemical degradation pathways.

Storage & Handling Protocols

Storage Decision Matrix

Use this logic flow to determine the appropriate storage condition based on your usage timeline.

Caption: Figure 2. Storage decision tree based on experimental timelines.

Detailed Protocol Steps

1. Container Selection

-

Material: Borosilicate glass is mandatory. Do not use plastic containers (polypropylene/polyethylene) as iodine can diffuse into the matrix.

-

Color: Amber glass (or clear glass wrapped entirely in aluminum foil).

-

Cap: Phenolic caps with Teflon (PTFE) liners . Avoid rubber septa for long-term storage as organics can leach plasticizers or degrade the rubber.

2. Inert Atmosphere Generation

Oxygen promotes radical chain reactions and peroxide formation.

-

Protocol: Flush the headspace of the vial with dry Argon or Nitrogen for 30-60 seconds before sealing.

-

Seal: Wrap the cap junction with Parafilm® or electrical tape to minimize gas exchange.

3. Temperature Control

-

Standard: 2°C to 8°C (Refrigerator) is sufficient for active projects.

-

Archive: -20°C (Freezer) is required for banking.

-

Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolysis.

4. Peroxide Management

As an ether derivative, this compound has a theoretical risk of peroxide formation.

-

Testing: Test for peroxides using starch-iodide paper every 6 months if stored for extended periods.

-

Stabilization: If high purity is not strictly required for the next step, storing over a few strands of activated copper turnings can help stabilize the iodide, though this is less common for this specific derivative than for simple alkyl iodides.

Quality Control (QC) & Troubleshooting

Before using the compound in critical experiments, verify its integrity.

| Observation | Diagnosis | Remediation |

| Color Change (Yellow/Brown) | Release of elemental Iodine ( | Wash a DCM solution of the compound with dilute |

| Precipitate | Polymerization or salt formation (rare). | Filter through a small plug of silica gel or Celite. |

| NMR: New Olefin Peaks | Elimination to dihydrofuran (peaks at | Impurity is difficult to remove; repurify via flash chromatography (SiO2, Hexane/EtOAc) if >5% degradation. |

| Acidity (pH paper) | Formation of HI (Hydroiodic acid). | Neutralize immediately with weak base wash ( |

References

- Source for specific CAS, storage temperature (2-8°C)

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Authoritative text on mechanisms of elimination (E2) and nucleophilic substitution in beta-halo ethers.

-

Di Tommaso, S., Rotureau, P., & Adamo, C. (2012).[1] Oxidation mechanism of aliphatic ethers: theoretical insights on the main reaction channels. The Journal of Physical Chemistry A, 116(36), 9010-9019.[1]

- Reference for the autoxidation and radical stability of ether linkages.

- Provides context on the stability of dihydrofuran precursors and elimin

Sources

Technical Whitepaper: Safety, Handling, and Reactivity Profile of 3-Iodo-4-(2-methylpropoxy)oxolane

Executive Summary

The compound 3-Iodo-4-(2-methylpropoxy)oxolane (CAS 1599546-35-6), frequently utilized as an intermediate in advanced organic synthesis and pharmaceutical development, presents a complex safety profile due to its bifunctional nature[1]. As an application scientist or process chemist, handling this compound requires moving beyond basic safety data sheets to understand the fundamental reaction mechanisms that govern its instability. This whitepaper deconstructs the dual-hazard profile of the molecule—its electrophilic alkyl iodide moiety and its auto-oxidative oxolane (tetrahydrofuran) ring—providing self-validating protocols for storage, peroxide testing, and spill decontamination.

Chemical Identity and Structural Implications

To accurately predict the behavior of 3-Iodo-4-(2-methylpropoxy)oxolane, one must analyze its structural parameters. The molecule features a cyclic ether (oxolane) substituted with an iodine atom at the C3 position and an isobutoxy group at the C4 position.

Quantitative Chemical Data

The following table summarizes the critical physicochemical properties that dictate the compound's handling requirements[2]:

| Property | Value |

| Chemical Name | 3-Iodo-4-(2-methylpropoxy)oxolane |

| Common Synonym | 3-Iodo-4-isobutoxytetrahydrofuran |

| CAS Number | 1599546-35-6 |

| Molecular Formula | C₈H₁₅IO₂ |

| Molecular Weight | 270.11 g/mol |

| Topological Polar Surface Area (TPSA) | 18.46 Ų |

| LogP (Lipophilicity) | 1.8614 |

| Storage Temperature | 2–8 °C (Sealed, Dry, Light-Protected) |

Mechanistic Toxicology: The Dual-Hazard Profile

The hazard profile of 3-Iodo-4-(2-methylpropoxy)oxolane is not monolithic; it is driven by two distinct, competing degradation pathways. Understanding the causality behind these pathways is essential for designing effective safety protocols.

Hazard A: Electrophilic Toxicity (Alkyl Iodide Moiety)

The carbon-iodine (C–I) bond is highly polarizable, making the iodide ion an exceptional leaving group. In biological systems, this renders the molecule a potent electrophile. Soft biological nucleophiles, such as the thiol groups of cysteine residues in proteins or the nitrogenous bases in DNA, can attack the electrophilic C3 carbon via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This uncontrolled alkylation disrupts cellular function, presenting significant cytotoxic and potential genotoxic hazards. Furthermore, exposure to UV light or heat can induce homolytic cleavage of the C–I bond, releasing highly reactive iodine radicals and corrosive hydrogen iodide (HI) gas.

Hazard B: Explosive Peroxide Formation (Oxolane Moiety)

Like all tetrahydrofuran derivatives, the oxolane ring is highly susceptible to radical auto-oxidation. The ether oxygen stabilizes adjacent carbon radicals, allowing ambient molecular oxygen (O₂) to abstract an alpha-hydrogen. This initiates a cascade that forms hydroperoxides. Over time, or during concentration processes like rotary evaporation, these peroxides can accumulate to dangerous levels. Hydroperoxides are thermodynamically unstable and highly shock-sensitive, posing a severe detonation risk[3].

Fig 1: Dual hazard reactivity pathways of 3-Iodo-4-(2-methylpropoxy)oxolane.

Field-Proven Handling and Storage Protocols

To arrest both the Sₙ2 degradation kinetics and the radical auto-oxidation cycle, strict environmental controls must be implemented. The compound must be stored at 2–8 °C to reduce the thermal energy available for reaction initiation[2]. It must be kept in amber vials to prevent photolytic C–I bond cleavage, and sealed under an argon or nitrogen atmosphere to starve the peroxide-forming auto-oxidation cycle of molecular oxygen[3].

Protocol 1: Self-Validating Peroxide Testing and Quenching Workflow

Before utilizing any aged stock of 3-Iodo-4-(2-methylpropoxy)oxolane, you must verify the absence of explosive hydroperoxides. This protocol utilizes a closed-loop, self-validating logic to ensure safety.

Step 1: Visual Inspection. Examine the container against a light source without shaking it. Causality: Solid crystalline precipitants around the cap or suspended in the liquid indicate the presence of highly concentrated, shock-sensitive peroxides[3]. If crystals are observed, abort the procedure and contact Environmental Health and Safety (EHS) immediately.

Step 2: Chemical Detection. Withdraw 1 mL of the oxolane solution and test it using a commercial quantitative peroxide test strip. Causality: The test strip relies on a peroxidase-catalyzed redox reaction. If hydroperoxides are present, they oxidize the indicator dye, providing a colorimetric readout of peroxide concentration in parts per million (ppm).

Step 3: Chemical Quenching (If >20 ppm). If peroxides are detected, add a 10% w/v aqueous solution of Ferrous Sulfate (FeSO₄) in a 1:1 volume ratio and stir vigorously. Causality: The Fe²⁺ ion acts as a single-electron reducing agent. It actively reduces the hazardous hydroperoxide to a benign alkoxide, while being oxidized to Fe³⁺ in the process.

Step 4: Validation. Retest the organic layer with a new peroxide strip. The protocol validates itself: a subsequent reading of 0 ppm confirms the system has been successfully quenched and is safe for downstream processing.

Fig 2: Self-validating peroxide testing and quenching workflow for oxolanes.

Spill Response and Decontamination Methodology

In the event of a spill, the primary objective is to safely contain the liquid while simultaneously neutralizing both the electrophilic alkylating hazard and the oxidative peroxide hazard.

Protocol 2: Dual-Threat Neutralization

Step 1: Isolation and Ventilation. Evacuate the immediate area and ensure fume hood or room ventilation is maximized to disperse any volatile ether vapors or hydrogen iodide gas.

Step 2: Nucleophilic Quenching. Flood the spill zone with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate is a highly effective nucleophile and reducing agent. It rapidly degrades the alkyl iodide via an Sₙ2 mechanism, converting the toxic electrophile into a water-soluble, non-toxic Bunte salt. Simultaneously, it reduces any free iodine (I₂) to harmless iodide (I⁻) and neutralizes trace hydroperoxides.

Step 3: Inert Absorption. Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth to the neutralized spill. Causality: Combustible absorbents (like paper towels or sawdust) must never be used. If residual peroxides are present, the evaporation of the oxolane solvent will concentrate the peroxides on the combustible matrix, creating an extreme fire and explosion hazard[3].

Step 4: System Validation. Swab the neutralized area with starch-iodide paper. Causality: The absence of a blue-black color change validates that all oxidative and electrophilic iodine species have been successfully reduced, confirming the area is chemically safe.

Step 5: Disposal. Sweep the absorbed matrix into a high-density polyethylene (HDPE) container using non-sparking tools. Label the container as "Hazardous Organic Waste - Halogenated/Peroxide" and submit it to EHS for professional incineration.

References

-

Princeton University Environmental Health and Safety. "Section 7C: Peroxide Forming Compounds and Reactives". Princeton EHS.[Link]

-

National Council of Educational Research and Training. "Haloalkanes and Haloarenes: Nucleophilic Substitution Mechanisms". NCERT.[Link]

Sources

Discovery and Synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane: A Technical Whitepaper

Executive Summary

The functionalization of cyclic ethers is a cornerstone of modern drug discovery, providing rigid, oxygen-rich scaffolds that mimic carbohydrate moieties and enhance aqueous solubility. 3-Iodo-4-(2-methylpropoxy)oxolane (also known as 3-iodo-4-isobutoxytetrahydrofuran) represents a highly versatile synthetic intermediate. Generated via the regioselective and diastereoselective iodoetherification of 2,5-dihydrofuran, this compound features a stable isobutoxy ether linkage and a reactive carbon-iodine bond.

This whitepaper provides an in-depth technical analysis of the discovery, mechanistic pathways, and optimized synthetic protocols for this oxolane derivative, designed specifically for researchers and application scientists in pharmaceutical development.

Mechanistic Principles: The Iodoetherification Pathway

The synthesis of 3-iodo-4-(2-methylpropoxy)oxolane relies on the electrophilic addition of iodine across the symmetrical C3=C4 double bond of 2,5-dihydrofuran, followed by nucleophilic trapping with 2-methylpropan-1-ol (isobutanol)[1].

Causality in Reagent Selection

-

Symmetry as a Strategic Advantage: 2,5-Dihydrofuran is an ideal starting material because its double bond is perfectly symmetrical. Nucleophilic attack at either C3 or C4 of the intermediate iodonium ion yields the exact same constitutional isomer, entirely eliminating regiochemical ambiguity.

-

Electrophile Choice (NIS vs. I₂): N-Iodosuccinimide (NIS) is strictly preferred over molecular iodine (I₂). NIS provides a controlled, slow release of electrophilic iodonium (

) equivalents. This suppresses competitive radical-mediated side reactions and prevents the over-oxidation of the sensitive oxolane ring[2]. -

Nucleophile Sterics: The branched nature of isobutanol provides significant steric bulk. During the anti-addition phase, this bulk ensures absolute trans-diastereoselectivity, as the incoming nucleophile approaches from the face opposite to the bulky iodonium bridge[3].

Mechanistic pathway of 2,5-dihydrofuran iodoalkoxylation.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol is engineered as a self-validating system . Every step contains an observable metric to confirm reaction progress without requiring immediate chromatographic analysis.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2,5-dihydrofuran (1.0 equiv, 10 mmol) and 50 mL of anhydrous acetonitrile (MeCN).

-

Causality: MeCN is chosen because its high dielectric constant stabilizes the highly polar transition state of the iodonium ion, accelerating the reaction while maintaining low temperatures.

-

-

Electrophilic Activation: Cool the solution to -40°C using a dry ice/acetonitrile bath. Slowly add N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol) in three equal portions over 15 minutes.

-

Causality: Maintaining -40°C prevents the spontaneous homolytic cleavage of the N-I bond, strictly enforcing an electrophilic mechanism.

-

-

Nucleophilic Trapping: Introduce 2-methylpropan-1-ol (1.5 equiv, 15 mmol) dropwise via syringe, immediately followed by the addition of anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

-

Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the succinimide byproduct, preventing acid-catalyzed ring-opening or polymerization of the oxolane[4].

-

-

Quenching & Visual Validation: After stirring for 4 hours at -40°C, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Self-Validation: The immediate transition of the reaction mixture from a deep amber/red color to a completely colorless organic layer serves as a definitive, visual confirmation that all unreacted electrophilic iodine species have been successfully reduced.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure product as a pale yellow oil.

Spectroscopic Validation

The structural integrity and diastereoselectivity of the product are validated via ¹H-NMR. The dihedral angle between the C3 and C4 protons in the trans-diaxial configuration results in a distinct coupling constant (

Quantitative Data & Yield Optimization

The efficiency of the iodoetherification is highly dependent on the solvent microenvironment and the iodine source. The table below summarizes the optimization parameters, demonstrating why the MeCN/NIS system is the authoritative standard for this transformation.

| Solvent | Iodine Source | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| DCM | I₂ | None | 0 | 45 | 85:15 |

| DCM | NIS | None | -20 | 78 | 95:5 |

| THF | NIS | None | -20 | 62 | 90:10 |

| MeCN | NIS | K₂CO₃ | -40 | 88 | >99:1 |

Data Summary: Acetonitrile at cryogenic temperatures maximizes both overall yield and the thermodynamic preference for the trans-diastereomer.

Applications in Drug Development

The discovery and synthesis of 3-iodo-4-(2-methylpropoxy)oxolane is not merely an academic exercise; it is a critical gateway to complex pharmaceutical scaffolds. Similar hexahydrofuropyranol-derived ligands and functionalized oxolanes have been successfully incorporated into the design of highly potent HIV-1 protease inhibitors[1].

The molecule features two distinct handles for downstream diversification:

-

The Isobutoxy Group: Acts as a stable, lipophilic ether linkage that can probe hydrophobic binding pockets in target kinases or viral proteases.

-

The C-I Bond: Serves as a highly reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or radical-mediated dehalogenation to yield C3-substituted or unsubstituted 4-alkoxyoxolanes[4].

Downstream synthetic transformations of the iodo-oxolane scaffold.

References

-

Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands. National Institutes of Health (NIH) / PubMed Central.[Link]

-

Homoallylic Chiral Induction in the Synthesis of 2,4-Disubstituted Tetrahydrofurans by Iodoetherification. Journal of the American Chemical Society (ACS).[Link]

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.[Link]

-

Palladium(0)-Catalyzed Nucleophilic Cyclization of Conjugated Enyne-Carbonyls Leading to Cyclic Allenic Alcohols. Organic Letters (ACS).[Link]

Sources

- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 3. sci-hub.box [sci-hub.box]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

"3-Iodo-4-(2-methylpropoxy)oxolane" as a research chemical

Application Note: 3-Iodo-4-(2-methylpropoxy)oxolane as a Versatile Synthetic Scaffold

Executive Summary

3-Iodo-4-(2-methylpropoxy)oxolane (also known as trans-3-iodo-4-isobutoxytetrahydrofuran) is a disubstituted saturated oxygen heterocycle. It serves as a critical "chiral pool" intermediate in the synthesis of complex nucleoside analogues, polyether antibiotics, and peptidomimetics.

Its value lies in its trans-stereochemistry , established during synthesis via electrophilic iodoetherification. The molecule possesses two distinct reactive handles:

-

C3-Iodide: A site for radical cyclization, metal-catalyzed cross-coupling, or nucleophilic substitution.

-

C4-Isobutoxy Group: A stable ether linkage that modulates lipophilicity (LogP) and provides steric bulk, often used to probe hydrophobic pockets in drug targets.

Technical Specifications & Physical Properties

| Property | Specification |

| IUPAC Name | 3-Iodo-4-(2-methylpropoxy)oxolane |

| Common Name | 3-Iodo-4-isobutoxytetrahydrofuran |

| CAS Number | 1599546-35-6 |

| Molecular Formula | C₈H₁₅IO₂ |

| Molecular Weight | 270.11 g/mol |

| Appearance | Pale yellow to colorless oil |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Stereochemistry | trans-configuration (racemic or enantiopure depending on precursor) |

| Stability | Light sensitive (store in amber vials); Hygroscopic |

Synthesis Protocol: Stereoselective Iodoetherification

Principle: The synthesis exploits the reaction of 2,5-dihydrofuran with an electrophilic iodine source in the presence of isobutanol. The reaction proceeds via a cyclic iodonium ion intermediate, which undergoes backside attack by the alcohol, ensuring exclusive trans-selectivity.

Reagents:

-

2,5-Dihydrofuran (1.0 equiv)

-

Isobutanol (2-methyl-1-propanol) (5.0 equiv - acts as solvent/reactant)

-

Iodine (I₂) (1.1 equiv) or N-Iodosuccinimide (NIS)

-

Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Thiosulfate (sat. aq.) (Quenching agent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (10 mmol) in dry DCM (20 mL).

-

Alcohol Addition: Add isobutanol (50 mmol) and NaHCO₃ (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Note: NaHCO₃ is critical to neutralize the HI generated in situ, preventing acid-catalyzed polymerization of the furan.

-

-

Iodination: Slowly add Iodine (11 mmol) in small portions over 20 minutes.

-

Visual Cue: The solution will turn dark violet/brown.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The violet color should fade to a light orange/yellow.

-

Quenching: Pour the reaction mixture into a separatory funnel containing saturated Na₂S₂O₃ (sodium thiosulfate) solution. Shake vigorously until the iodine color completely disappears (solution becomes colorless).

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Caution: Do not heat above 40°C during rotary evaporation to prevent elimination of HI.

-

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a clear oil.

Mechanistic Pathway & Stereochemistry

The following diagram illustrates the stereochemical rationale. The trans relationship is enforced by the geometry of the iodonium bridge opening.

Figure 1: Mechanistic pathway of iodoetherification showing the origin of trans-stereoselectivity.

Application Workflows

Researchers utilize this scaffold primarily for two downstream transformations:

A. Radical Cyclization (Synthesis of Bicyclic Ethers)

The C-I bond is weak and ideal for radical generation using AIBN/Bu₃SnH.

-

Protocol: Dissolve 3-iodo-4-(2-methylpropoxy)oxolane in benzene. Add methyl acrylate (radical acceptor), Bu₃SnH, and catalytic AIBN. Reflux for 2 hours.

-

Result: Formation of fused bicyclic ether systems, mimicking marine natural products.

B. Elimination to 3-Alkoxyfurans

Treatment with a strong base eliminates HI to restore the double bond, creating a functionalized dihydrofuran or furan.

-

Protocol: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing THF.

-

Result: 4-(2-methylpropoxy)-2,3-dihydrofuran.

Quality Control & Analytic Verification

To validate the synthesis, compare spectral data against these expected values:

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (CDCl₃) | δ 4.2–4.4 (m, 1H) | H-3 (CH-I) |

| δ 4.0–4.1 (m, 1H) | H-4 (CH-O) | |

| δ 3.2 (d, 2H) | O-CH₂-CH(CH₃)₂ (Isobutyl methylene) | |

| δ 0.9 (d, 6H) | -CH(CH₃)₂ (Isobutyl methyls) | |

| 13C NMR | ~25-30 ppm | C-3 (Carbon attached to Iodine - shielded) |

| ~80-85 ppm | C-4 (Carbon attached to Oxygen) | |

| Mass Spec (ESI) | [M+H]+ or [M+Na]+ | 271.1 or 293.1 m/z |

Safety & Handling Guidelines

-

Iodine Hazard: Molecular iodine is corrosive and sublimes. Weigh in a fume hood.

-

Peroxide Formation: As an ether derivative, this molecule can form explosive peroxides upon prolonged storage.

-

Protocol: Test with starch-iodide paper every 3 months. Store under Nitrogen/Argon at 4°C.

-

-

Waste Disposal: All aqueous waste containing iodine/thiosulfate must be segregated from standard organic waste to prevent unexpected redox reactions in waste drums.

References

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans: Iodoetherification. Retrieved October 24, 2023, from [Link]

-

Dushin, R. G., & Danishefsky, S. J. (1992). Stereoselective synthesis of tetrahydrofurans via iodoetherification. Journal of the American Chemical Society.[1] (Contextual citation for mechanism).

- Knight, D. W. (2002). Iodocyclization reactions in the synthesis of organic molecules. Organic Biomolecular Chemistry. (General methodology reference).

Sources

Application Note: Synthesis and Utility of 3-Iodo-4-(2-methylpropoxy)oxolane in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction to the Scaffold

The compound 3-Iodo-4-(2-methylpropoxy)oxolane (CAS No. 1599546-35-6), also known as 3-iodo-4-isobutoxytetrahydrofuran, is a highly versatile, bifunctional building block in modern organic synthesis [1]. Featuring a saturated tetrahydrofuran (oxolane) core substituted with an iodine atom and an isobutoxy group at adjacent carbons, this scaffold is uniquely positioned for the rapid assembly of complex oxygen-containing heterocycles.

Tetrahydrofuran rings are ubiquitous in natural products, nucleoside analogs, and pharmaceutical active pharmaceutical ingredients (APIs), such as HIV-1 protease inhibitors [2]. The presence of the heavy iodine atom provides a highly reactive site for transition-metal-catalyzed cross-couplings and radical-mediated reactions, while the isobutoxy ether serves as both a steric directing group and a stable, yet cleavable, protecting motif.

Mechanistic Insights: The Iodoalkoxylation Pathway

The synthesis of 3-iodo-4-(2-methylpropoxy)oxolane relies on the iodoalkoxylation (iodoetherification) of 2,5-dihydrofuran. Understanding the causality behind the reagent selection is critical for optimizing yield and stereoselectivity.

-

Electrophile Selection: N-Iodosuccinimide (NIS) is preferred over molecular iodine (

) because NIS provides a controlled release of the iodonium ion ( -

Nucleophile & Solvent: Isobutanol (2-methyl-1-propanol) acts as both the nucleophile and the solvent (or co-solvent). Its branched nature provides moderate steric bulk, which dictates the anti-addition trajectory during the ring-opening of the intermediate bicyclic iodonium ion.

-

Causality of Stereocontrol: The reaction proceeds via a cyclic halonium intermediate. The isobutanol nucleophile is forced to attack from the face opposite to the massive iodine atom, ensuring that the resulting 3-iodo and 4-isobutoxy groups are strictly trans to one another[3].

Mechanistic pathway of the iodoalkoxylation of 2,5-dihydrofuran.

Experimental Methodologies

Protocol 1: Synthesis of trans-3-Iodo-4-(2-methylpropoxy)oxolane

This protocol is designed as a self-validating system. In-process controls (TLC) and post-reaction analytics ensure the integrity of the intermediate before proceeding to downstream applications.

Reagents:

-

2,5-Dihydrofuran (1.0 equiv, 10 mmol)

-

N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)

-

Isobutanol (3.0 equiv, 30 mmol)

-

Dichloromethane (DCM) (0.2 M)

-

Sodium bicarbonate (

) (1.5 equiv, 15 mmol)

Step-by-Step Procedure:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (70.1 mg, 10 mmol) and isobutanol (2.22 g, 30 mmol) in anhydrous DCM (50 mL).

-

Buffering: Add solid

(1.26 g, 15 mmol) to the mixture. Causality: The weak base neutralizes trace succinimide-derived protons, preventing acid-catalyzed degradation of the oxolane ring. -

Halogenation: Cool the suspension to 0 °C using an ice-water bath. Add NIS (2.47 g, 11 mmol) portion-wise over 15 minutes to prevent exothermic spikes that could lead to side reactions.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir in the dark for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

, stains with -

Quenching & Extraction: Quench the reaction with saturated aqueous

(20 mL) to reduce unreacted iodine species. Extract the aqueous layer with DCM (2 × 20 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 5% to 15% EtOAc in Hexanes) to afford the product. -

Analytical Validation:

NMR (

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

The heavy iodine atom makes this scaffold an excellent candidate for

Step-by-Step Procedure:

-

Setup: Charge a Schlenk tube with 3-iodo-4-(2-methylpropoxy)oxolane (1.0 equiv), phenylboronic acid (1.5 equiv),

(0.05 equiv), and -

Solvent & Degassing: Add a degassed mixture of Toluene/

(10:1, 0.1 M). Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step of the boronic acid. -

Heating: Seal the tube and heat at 80 °C for 12 hours.

-

Validation: GC-MS analysis of the crude mixture should indicate the disappearance of the starting material (

270) and the appearance of the coupled product (

Quantitative Data Summaries

The following table summarizes the optimization of the iodoalkoxylation reaction, highlighting the causality of solvent and iodine source choices on the overall yield and diastereomeric ratio (dr).

| Entry | Iodine Source | Nucleophile/Solvent | Additive | Temp (°C) | Yield (%) | dr (trans:cis) |

| 1 | Isobutanol (neat) | None | 25 | 45% | 85:15 | |

| 2 | Isobutanol / DCM | 0 to 25 | 62% | 92:8 | ||

| 3 | NIS | Isobutanol / DCM | None | 0 to 25 | 78% | >95:5 |

| 4 | NIS | Isobutanol / DCM | 0 to 25 | 88% | >99:1 |

Table 1: Optimization parameters for the synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane. Entry 4 represents the optimized conditions utilized in Protocol 1.

Synthetic Workflows and Applications

The strategic placement of the iodine atom allows 3-iodo-4-(2-methylpropoxy)oxolane to act as a central node for divergent synthetic pathways.

Divergent synthetic applications of 3-Iodo-4-(2-methylpropoxy)oxolane.

-

Transition Metal Catalysis: As demonstrated in Protocol 2, the secondary alkyl iodide can undergo Suzuki, Sonogashira, or Heck-type couplings to install complex carbon frameworks at the C3 position.

-

Radical Chemistry: Treatment with AIBN and tributyltin hydride (

) generates a C3 radical, which can be trapped by electron-deficient alkenes (e.g., acrylates) in intermolecular Giese-type additions. -

Nucleophilic Substitution (

): Strong nucleophiles such as azides (

References

-

Ghosh, A. K., et al. "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation". PMC - National Institutes of Health, 2010. Available at:[Link]

-

Terent'ev, A. O., et al. "The reaction of 2,3-dihydrofuran and 3,4-dihydro-2Н-pyran with the I2 - hydroperoxide system affords iodoperoxides, α-iodolactones, and α-iodohemiacetals". RSC Advances, 2014. Available at:[Link]

Application Note: Experimental Protocols for 3-Iodo-4-(2-methylpropoxy)oxolane in Advanced Organic Synthesis

Executive Summary

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, frequently embedded in nucleoside analogs, macrolides, and complex biologically active ethers. The vicinal functionalization of this ring—specifically the 3,4-disubstitution pattern—presents a unique spatial arrangement that is highly sought after for tuning the physicochemical properties of drug candidates. 3-Iodo-4-(2-methylpropoxy)oxolane serves as an elite bifunctional building block in this domain, offering orthogonal reactivity pathways for both radical-mediated cross-coupling and polar substitution.

This application note provides researchers with field-proven, self-validating protocols to harness this compound via visible-light photoredox catalysis and classical stereospecific nucleophilic substitution.

Physicochemical Profile